Technical Whitepaper: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid as a Strategic Building Block
Technical Whitepaper: 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid as a Strategic Building Block
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid , a specialized fluorinated building block.
Executive Summary
4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS: 1246218-76-7) is a high-value fluorinated aliphatic carboxylic acid used primarily in the optimization of small-molecule therapeutics. Structurally, it represents a fluorinated bioisostere of the neopentyl group (tert-butyl acetic acid moiety).
By incorporating a gem-dimethyl motif adjacent to a trifluoromethyl (
Physicochemical Profile
The molecule combines the lipophilic properties of a fluorocarbon tail with the reactivity of a carboxylic acid head, separated by a sterically hindered quaternary carbon.
| Property | Data |
| IUPAC Name | 4,4,4-Trifluoro-3,3-dimethylbutanoic acid |
| CAS Number | 1246218-76-7 |
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| Physical State | Solid (Low melting point) or Oil (depending on purity) |
| Acidity (pKa) | ~4.5 (Predicted; slightly more acidic than acetic acid due to |
| Lipophilicity (LogP) | ~2.0 (Predicted) |
| Boiling Point | ~185°C (Predicted at 760 mmHg) |
| Solubility | Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water.[1][2] |
Structural Logic
The molecule consists of a butanoic acid backbone modified at the
-
C1: Carboxyl group (Reactive handle).
-
C2: Methylene spacer (Insulates the acid from steric bulk).
-
C3: Quaternary Carbon (gem-dimethyl). Provides the "Thorpe-Ingold" effect, favoring cyclization or specific binding conformations.[3]
-
C4: Trifluoromethyl group.[1][2][4][5][6][7] Electron-withdrawing, metabolically inert, lipophilic.
Synthetic Pathways[8]
The synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid presents a challenge due to the steric hindrance at the
Method A: Conjugate Addition (Organometallic Route)
This method relies on the 1,4-addition of a methyl nucleophile to a trifluoromethylated crotonate derivative.
-
Precursor: Ethyl 4,4,4-trifluoro-3-methylbut-2-enoate (Senecioate analog).
-
Reagent: Lithium dimethylcuprate (
) or Methylmagnesium bromide with Copper(I) iodide catalyst. -
Mechanism: The nucleophilic methyl group attacks the
-carbon of the -unsaturated ester. The group activates the double bond toward nucleophilic attack. -
Hydrolysis: The resulting ester is saponified using LiOH or NaOH to yield the free acid.
Method B: Radical Trifluoromethylation
A modern approach utilizing radical chemistry to install the
-
Substrate: 3,3-Dimethylacrylic acid (or ester).
-
Reagent:
(Trifluoromethyl iodide) or Langlois Reagent ( ). -
Catalyst: Ruthenium or Iridium photocatalyst (or simple peroxide initiation).
-
Mechanism: The electrophilic
radical adds to the electron-rich alkene. This is followed by Hydrogen atom abstraction (HAT) or reduction to complete the saturated chain.
Experimental Protocol: Ester Hydrolysis (Step-by-Step)
Adapted from US Patent 10,752,636 B2.
Objective: Convert Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate to the free acid.
-
Setup: Charge a round-bottom flask with Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate (1.0 equiv).
-
Solvent: Add a 1:1 mixture of Ethanol and Water (Volume ~5x mass of substrate).
-
Base Addition: Cool to 0°C. Add Lithium Hydroxide monohydrate (
, 2.5 equiv) portion-wise. -
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 5–16 hours. Monitor by TLC or LC-MS for disappearance of ester.
-
Workup:
-
Concentrate under reduced pressure to remove Ethanol.
-
Dilute aqueous residue with water.
-
Wash with Diethyl Ether (to remove unreacted neutrals).
-
Acidification: Acidify the aqueous layer to pH ~2 using 1N HCl.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[10]
-
-
Isolation: Dry combined organics over
, filter, and concentrate to yield the target acid as a white solid or viscous oil.
Figure 1: Synthetic workflow via conjugate addition and hydrolysis.
Medicinal Chemistry Applications
The 4,4,4-trifluoro-3,3-dimethylbutanoic acid moiety is a specialized tool for Lead Optimization . It addresses specific liabilities in drug candidates:
The "Fluorine-Walk" & Metabolic Stability
In many drug programs, a tert-butyl group is used to fill a hydrophobic pocket. However, the methyl groups of a tert-butyl moiety are susceptible to Cytochrome P450-mediated oxidation (hydroxylation).
-
Solution: Replacing one methyl with a
group (and extending the chain) drastically reduces metabolic lability. The C-F bond is shorter and stronger than the C-H bond, and the electron-withdrawing nature of fluorine deactivates adjacent C-H bonds against oxidation.
Conformational Locking
The gem-dimethyl group at the
Case Study: HIV Maturation Inhibitors
In the development of HIV-1 maturation inhibitors (e.g., derivatives of betulinic acid or bevirimat analogs), the C28 side chain is critical for potency.
-
Application: The introduction of the 4,4,4-trifluoro-3,3-dimethylbutanoate side chain (often coupled as an amide or ester) improves the pharmacokinetic profile (half-life) compared to the non-fluorinated isosteres. The
group prevents rapid degradation while maintaining the necessary lipophilic contact with the viral capsid protein.
Case Study: Kv7.2/3 Channel Activators
Recent patents (e.g., WO2025198930) highlight this acid's use in synthesizing activators for Potassium Voltage-Gated Channel Subfamily Q (KCNQ).
-
Mechanism: The acid is coupled to an amine scaffold to form an amide. The bulky, fluorinated tail likely occupies a hydrophobic pocket in the channel's voltage-sensing domain, stabilizing the open state of the channel to treat epilepsy and pain.
Figure 2: Structure-Activity Relationship (SAR) logic of the building block.
Handling and Safety
-
Corrosivity: As a fluorinated carboxylic acid, it is corrosive to skin, eyes, and mucous membranes. It causes severe skin burns and eye damage (H314).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Fluorinated acids can be hygroscopic.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong bases.
References
-
PubChem. 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- ViiV Healthcare UK Ltd.HIV Inhibitor Compounds. U.S. Patent 10,752,636 B2, 2020.
-
Zhimeng Biopharma, Inc. Small Molecules as KCNQ2/3 (Kv7.2/3) Channel Activators.[10] WO Patent 2025/198930 A1, 2025. Available at:
- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Contextual grounding for gem-dimethyl/CF3 bioisosterism).
Sources
- 1. PubChemLite - 4,4,4-trifluoro-3,3-dimethylbutanoic acid (C6H9F3O2) [pubchemlite.lcsb.uni.lu]
- 2. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 7. 20.210.105.67 [20.210.105.67]
- 8. WO2020028272A1 - Anti-hiv compounds - Google Patents [patents.google.com]
- 9. US5907060A - Process for preparing 3.3-dimethylbutyric acid - Google Patents [patents.google.com]
- 10. WO2025198930A1 - Small molecules as kcnq2/3 (kv7.2/3) channel activators and their medical use thereof - Google Patents [patents.google.com]
